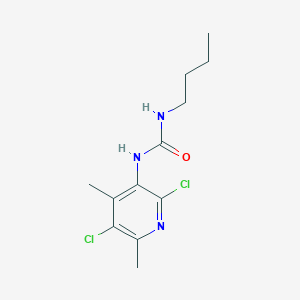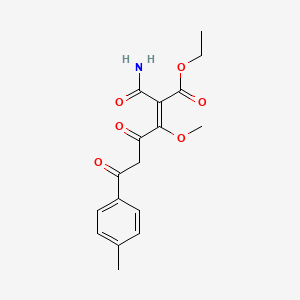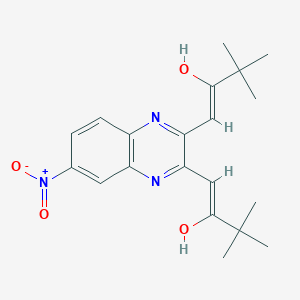
butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate
Descripción general
Descripción
Butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate, also known as BMN, is a chemical compound that belongs to the class of nitroaromatic compounds. BMN has gained significant attention in scientific research due to its potential applications in the field of medicine, agriculture, and material science.
Aplicaciones Científicas De Investigación
Butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been extensively studied for its potential applications in various scientific research fields. In medicine, butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been found to possess anti-inflammatory, analgesic, and antioxidant properties. butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. In agriculture, butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been tested as a potential herbicide and insecticide due to its ability to inhibit the growth of weeds and insects. In material science, butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been used as a precursor for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate is not fully understood. However, studies have suggested that butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has also been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. In animal studies, butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has been shown to exhibit anti-inflammatory and analgesic effects. butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has also been found to reduce the severity of oxidative stress-induced liver damage in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has several advantages and limitations for lab experiments. One of the advantages of butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate is its ability to inhibit the activity of specific enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various biological processes. butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate is its potential toxicity, which requires careful handling and safety precautions during lab experiments.
Direcciones Futuras
There are several future directions for butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate research. One area of research is the development of butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate-based compounds for the treatment of cancer and inflammatory diseases. Another area of research is the optimization of the synthesis method of butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate and its potential side effects. Overall, butyl 2-hydroxy-4,6-dimethyl-5-nitronicotinate has shown promising potential in various scientific research fields, and further research is needed to fully understand its biological properties and applications.
Propiedades
IUPAC Name |
butyl 4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-5-6-19-12(16)9-7(2)10(14(17)18)8(3)13-11(9)15/h4-6H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZBCBDQKDUTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C(=C(NC1=O)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B4295395.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B4295399.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B4295407.png)
![N-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-2-[4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B4295410.png)
![ethyl 3-(4-methylphenyl)-3-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}propanoate](/img/structure/B4295421.png)
![ethyl N-(4-morpholin-4-yl-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl)glycinate](/img/structure/B4295435.png)
![N-[2-(1-adamantyl)ethyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B4295442.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295458.png)
![4-[3-(2-furyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4295464.png)
![9-(methoxymethyl)-7-methyl-2-(2-thienyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4295485.png)



![3-(3-chloro-4-methylphenyl)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4295520.png)